2-(Benzyloxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)pyridine involves key strategies such as the anionic rearrangement of the molecule, which has been demonstrated through pyridine-directed metalation of the benzylic carbon leading to 1,2-migration of pyridine via a postulated associative mechanism (addition/elimination) (Yang & Dudley, 2009). This methodology has enabled the high-yield synthesis of several aryl pyridyl carbinols, highlighting the synthetic utility of 2-(Benzyloxy)pyridine.
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)pyridine derivatives has been explored through various characterization techniques. Single-crystal X-ray diffraction studies have provided detailed insights into the crystalline structure of related compounds, revealing the presence of organic and inorganic layers that interact through hydrogen bonds and van der Waals forces, contributing to the cohesion of the 2D network (Soukrata, Belhouchet, & Mhiri, 2015).
Chemical Reactions and Properties
2-(Benzyloxy)pyridine undergoes various chemical reactions, including palladium-catalyzed cascade reactions which allow for the rapid construction of complex molecular skeletons with excellent selectivity. These transformations involve the formation of multiple bonds (C-C/C-C/C-N) through domino-style reactions, underscoring the reactivity and versatility of 2-(Benzyloxy)pyridine (Xiong et al., 2019).
Physical Properties Analysis
The physical properties of 2-(Benzyloxy)pyridine and its derivatives have been studied through methods like infrared spectroscopy, Raman spectroscopy, and thermogravimetric analysis. These studies have provided valuable information on the vibrational modes, thermal stability, and electrical properties of the compound, revealing its potential for application in various fields (Soukrata et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(Benzyloxy)pyridine include its reactivity towards ortho-sulfonylation, demonstrating the compound's ability to undergo direct sulfonylation at the ortho-position of the benzene ring. This reactivity pattern opens avenues for the synthesis of ortho-sulfonylated phenols, highlighting the synthetic versatility of 2-(Benzyloxy)pyridine (Xu, Liu, Li, & Sun, 2015).
Scientific Research Applications
Anionic Rearrangement
A study on the anionic rearrangement of 2-benzyloxypyridine reveals a pyridine-directed metalation leading to 1,2-migration of pyridine. This method yields several aryl pyridyl carbinols effectively, providing a route for the synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand derived from 2-(benzyloxy)pyridine, shows potential as a chemosensor for fluoride ions. Studies using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques confirm its efficacy as a chemical shift and optical modification-based sensor (Chetia & Iyer, 2008).
Synthesis and Characterization of Compounds
The synthesis of asymmetric derivatives involving 2-(benzyloxy)pyridine has been explored, with evaluation of their antioxidant and antimitotic activities. These molecules exhibit good drug-like characteristics based on Lipinski's rule of five, indicating potential pharmaceutical applications (Pund et al., 2022).
Photocatalytic Degradation of Pyridine in Water
Research on the TiO2 photocatalytic degradation of pyridine in water, where pyridine shares a structural component with 2-(benzyloxy)pyridine, has been conducted. This study provides insights into the environmental remediation processes for pyridine-containing compounds (Maillard-Dupuy et al., 1994).
Cytotoxicity Evaluation
Research into 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, derived from 2-(benzyloxy)pyridine, reveals their potential in cytotoxicity against various cancer cells. This study enhances our understanding of the therapeutic applications of such compounds (Chen et al., 2003).
Spectral Characteristics
A study of the spectral characteristics of 2-amino-3-benzyloxypyridine in various solvents, pH levels, and in the presence of β-cyclodextrin, highlights its potential applications in chemical analysis and sensing technologies (Prabhu et al., 2010).
Safety And Hazards
The safety data sheet for 2-(Benzyloxy)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures such as wearing suitable gloves, eye protection, and face protection are recommended when handling this compound .
Future Directions
Given the importance of pyridine derivatives in various fields, there is a need for more research into the synthesis and functionalization of 2-(Benzyloxy)pyridine . This includes developing robust synthetic routes and improving the reaction success of 2-pyridyl boron nucleophiles in cross-coupling reactions .
properties
IUPAC Name |
2-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDGKGJYMSJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304341 | |
Record name | 2-(Benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)pyridine | |
CAS RN |
40864-08-2 | |
Record name | 40864-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Benzyloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.